molecular formula C21H12ClN B6596339 7-Chlorodibenzo[c,h]acridine CAS No. 859745-06-5

7-Chlorodibenzo[c,h]acridine

Cat. No. B6596339
CAS RN: 859745-06-5
M. Wt: 313.8 g/mol
InChI Key: KXAUQHJDRHPCPU-UHFFFAOYSA-N
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Description

7-Chlorodibenzo[c,h]acridine is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .


Synthesis Analysis

Acridine derivatives have been synthesized through various methods . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .


Molecular Structure Analysis

The unique planar ring structure allows acridine derivatives to act as DNA intercalators . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Chemical Reactions Analysis

Acridine derivatives have shown unique reactivities that are not imitable by other PNP pincer complexes such as pyridine-based or (R2PCH2CH2)2NH type ligands . They have been used in many sustainable (de)hydrogenation reactions, including CO2 reduction, H2 carrier systems, and others .


Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties . They have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences .

Scientific Research Applications

Antiparasitic and Antileishmanial Properties

  • Acridine derivatives, including 7-substituted acridines, have shown significant in vitro antiproliferative properties against Leishmania infantum, indicating potential use as antiparasitic agents. These compounds have multitarget effects, influencing DNA, protein, and lipid metabolism in parasites (Di Giorgio et al., 2003).

Anticancer Applications

  • Acridine derivatives have been extensively studied for their anticancer properties. Their DNA intercalating abilities and topoisomerase inhibition are notable mechanisms contributing to their antitumor activity. Acridines' planar structure allows them to intercalate within DNA, disrupting cellular functions critical for cancer cell survival (Denny, 2002).
  • New acridine-thiosemicarbazone derivatives have been synthesized and evaluated for their antiproliferative activities, demonstrating a high affinity to DNA and suggesting potential as anticancer agents (de Almeida et al., 2015).

Synthesis and Characterization

  • Research has focused on the synthesis of various acridine derivatives, including those with 7-chloro substitutions, for potential biological applications. For instance, SnO2 nanoparticles were used for the eco-friendly synthesis of biologically active indoloacridine derivatives, showcasing advancements in green chemistry (Roopan & Khan, 2011).

Larvicidal Activity

  • Certain 7-chloro acridine derivatives have been synthesized and evaluated for larvicidal activity against mosquito species, indicating their potential use in pest control (Bharathi et al., 2015).

Mechanism of Action

Target of Action

7-Chlorodibenzo[c,h]acridine, like other acridine derivatives, primarily targets DNA . The compound’s planar structure allows it to intercalate into the double-stranded DNA . This interaction with DNA and its subsequent impacts on biological processes involving DNA and related enzymes are principally responsible for the mode of action of acridine .

Mode of Action

The mode of action of this compound involves intercalation into double-stranded DNA . This intercalation is facilitated by the planar form of the compound, which allows the polyaromatic chromophore to sandwich between the base pairs of the double helix . This process is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .

Biochemical Pathways

The unwinding of the DNA helical structure due to the intercalation of this compound can affect various biochemical pathways. This interaction can disrupt the normal functioning of DNA and related enzymes, leading to a wide range of downstream effects . .

Pharmacokinetics

The pharmacokinetics of acridine drugs, including this compound, involve balancing processes such as absorption, distribution, metabolism, and excretion (ADME) . The ability of acridines to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .

Result of Action

The result of the action of this compound is primarily the disruption of normal DNA function due to its intercalation into the DNA structure . This disruption can lead to a variety of cellular effects, potentially including cell death.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reductive environment in tumor cells can provide partially hydrogenated acridines . .

Future Directions

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Efforts can be directed toward developing first-row-transition metal complexes with acridine-based PNP pincer ligands . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

properties

IUPAC Name

13-chloro-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN/c22-19-17-11-9-13-5-1-3-7-15(13)20(17)23-21-16-8-4-2-6-14(16)10-12-18(19)21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAUQHJDRHPCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3Cl)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859745-06-5
Record name 7-chlorodebenzo[c,h]acridine
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